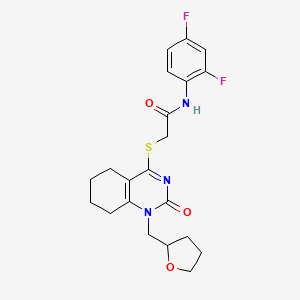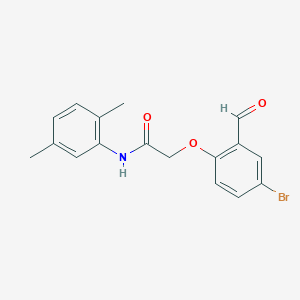
2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide (2-BrFPA) is a small molecule that has been of great interest in recent years due to its potential for use in various scientific research applications. 2-BrFPA has been studied for its ability to act as a substrate in a wide range of biochemical and physiological reactions, as well as its potential to be used in laboratory experiments.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide involves the reaction of 4-bromo-2-formylphenol with N-(2,5-dimethylphenyl)acetamide in the presence of a suitable catalyst and solvent.
Starting Materials
4-bromo-2-formylphenol, N-(2,5-dimethylphenyl)acetamide, Catalyst, Solvent
Reaction
Step 1: Dissolve 4-bromo-2-formylphenol and N-(2,5-dimethylphenyl)acetamide in a suitable solvent., Step 2: Add a suitable catalyst to the reaction mixture., Step 3: Heat the reaction mixture under reflux for a suitable period of time., Step 4: Cool the reaction mixture and filter the resulting solid., Step 5: Wash the solid with a suitable solvent and dry it under vacuum., Step 6: Purify the solid by recrystallization from a suitable solvent.
Scientific Research Applications
2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been studied for its potential to act as a substrate in a variety of biochemical and physiological reactions, such as those involving enzymes, hormones, and DNA. It has also been studied for its potential to be used in laboratory experiments, such as those involving cell culture, protein purification, and drug testing.
Mechanism Of Action
2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide is believed to act as a substrate in biochemical and physiological reactions by binding to a specific enzyme or receptor and inducing a conformational change in the protein. This conformational change is believed to activate the enzyme or receptor, leading to the desired biochemical or physiological effect.
Biochemical And Physiological Effects
2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been studied for its potential to act as a substrate in a variety of biochemical and physiological reactions. In particular, it has been studied for its potential to act as a substrate in enzymatic reactions, such as those involving proteases, phosphatases, and kinases. It has also been studied for its potential to act as a substrate in hormone-mediated reactions, such as those involving insulin, glucagon, and growth hormone. Finally, it has been studied for its potential to act as a substrate in DNA-mediated reactions, such as those involving DNA replication and transcription.
Advantages And Limitations For Lab Experiments
2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its synthesis can be scaled up for larger experiments. It is also relatively stable, and its structure can be modified to tailor its properties for specific experiments. However, it does have some limitations. For example, its structure is not very flexible, which can limit its ability to act as a substrate in certain biochemical and physiological reactions.
Future Directions
The potential future directions for 2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide are numerous. For example, further research could be conducted to explore its potential to act as a substrate in a wider range of biochemical and physiological reactions. Additionally, further research could be conducted to explore its potential to be used in laboratory experiments involving drug testing, protein purification, and cell culture. Finally, further research could be conducted to explore its potential to be used as an enzyme inhibitor or activator in various biochemical and physiological reactions.
properties
IUPAC Name |
2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-11-3-4-12(2)15(7-11)19-17(21)10-22-16-6-5-14(18)8-13(16)9-20/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRMIWGHSZVQLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=C(C=C(C=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(3,4-Dimethylanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid](/img/structure/B2899702.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,4-dichlorophenyl)methanone](/img/structure/B2899704.png)
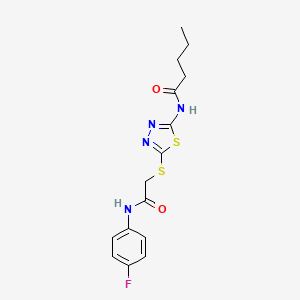
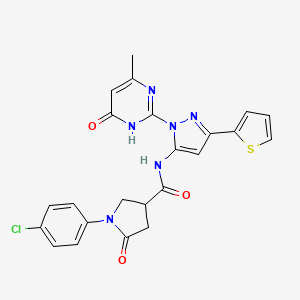
![3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2899707.png)
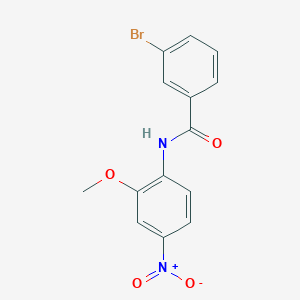

![N-(2,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2899710.png)
![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(3-methyl-2H-1,4-benzodioxin-3-yl)methanone;hydrochloride](/img/structure/B2899711.png)
![2-(benzo[d]thiazol-2-ylthio)-N-isopropyl-N-phenylacetamide](/img/structure/B2899714.png)
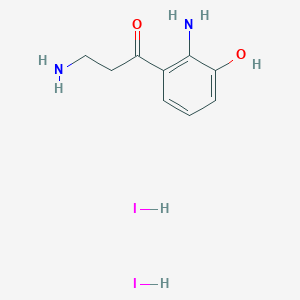
![2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2899718.png)
![1-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2899719.png)
